molecular formula C11H21N3OS B1490147 2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one CAS No. 2091618-30-1

2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B1490147
CAS No.: 2091618-30-1
M. Wt: 243.37 g/mol
InChI Key: ULWHNYZJAPCCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining a piperazine ring and a thiopyran ring.

Scientific Research Applications

2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and as a building block in material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-thiopyran-4-yl intermediate, which is then reacted with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as methyl bromide and magnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The amino group can participate in substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and hydroxyl derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, while the thiopyran ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-amino-tetrahydro-2H-thiopyran-1-oxide derivatives: These compounds share a similar thiopyran structure but differ in their functional groups.

    Tetrahydro-2H-thiopyran-4-carboxylic acid derivatives: These compounds have a carboxylic acid group instead of the piperazine ring

Uniqueness

2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one is unique due to its combination of a piperazine ring and a thiopyran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-[4-(thian-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3OS/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHNYZJAPCCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.